molecular formula C19H21ClO6 B1469635 Cryptosporiopsin A CAS No. 1402990-52-6

Cryptosporiopsin A

Cat. No. B1469635
M. Wt: 380.8 g/mol
InChI Key: WJNTWPSDKYZENI-DUMNWFOQSA-N
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Description

Cryptosporiopsin A is a macrolide, a type of natural product found in Cryptosporiopsis . It is a chlorine-containing antifungal agent . The molecular formula of Cryptosporiopsin A is C19H21ClO6 .


Synthesis Analysis

The first total synthesis of Cryptosporiopsin A has been accomplished in 12 longest linear steps with an overall yield of 15.4% . The synthesis started from an enantiomerically pure epoxide prepared by hydrolytic kinetic resolution . Key steps in the synthesis process included Stille coupling, Grignard reaction, De Brabander’s esterification, and ring-closing metathesis (RCM) reaction .


Molecular Structure Analysis

The molecular weight of Cryptosporiopsin A is 380.8 g/mol . The IUPAC name for Cryptosporiopsin A is (4R,10E)-15-chloro-16-hydroxy-18-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(18),10,14,16-tetraene-2,7,12-trione .


Chemical Reactions Analysis

The key reactions involved in the synthesis of Cryptosporiopsin A include Keck asymmetric allylation, Stille coupling, De Brabander’s esterification, and ring-closing metathesis (RCM) reaction .


Physical And Chemical Properties Analysis

Cryptosporiopsin A has a molecular weight of 380.8 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 1. The exact mass and monoisotopic mass of Cryptosporiopsin A are 380.1026661 g/mol. The topological polar surface area of Cryptosporiopsin A is 89.9 Ų .

Scientific Research Applications

Next Generation Sequencing in Cryptosporidium Research

Cryptosporiopsin A has shown significance in the field of Cryptosporidium research, particularly through the application of long-read DNA and RNA sequencing technologies. These advanced methodologies have begun to unveil novel insights into the biology of Cryptosporidium, a notable intestinal parasite. The increased utilization of these sequencing technologies aims to bridge crucial gaps in understanding the biology of Cryptosporidium, thereby accelerating translational research and enhancing parasite control measures (Mkandawire & Sateriale, 2022).

Biosensing Technology for Cryptosporidium Detection

Research has also explored the development of novel biosensing technologies for the rapid and reliable detection of Cryptosporidium DNA. A study pioneered a three-dimensional micro total analysis system (3D μTAS) as an electrochemical DNA biosensor. This innovative biosensor demonstrated exceptional specificity and sensitivity, significantly enhancing the detection of human genotype Cryptosporidium DNA (Ilkhani, Zhang, & Zhou, 2019).

Comparative Genomics and Cryptosporidiosis Epidemiology

Comparative genomics, facilitated by whole genomic sequencing (WGS), has advanced our understanding of Cryptosporidium spp. genetics and epidemiology. This approach has unveiled correlations between gene duplication and the broad host ranges of certain zoonotic Cryptosporidium species. Additionally, genetic recombination appears to play a role in the emergence of virulent subtypes, emphasizing the need for extensive genomic data for a comprehensive understanding of the genetics and evolution of Cryptosporidium (Fan, Feng, & Xiao, 2019).

Genetic Manipulation and Cryptosporidium Research

Recent advancements in genetic manipulation techniques have significantly contributed to Cryptosporidium research. These techniques have enhanced our fundamental understanding of the parasite's biology and have been instrumental in accelerating the pace of drug discovery and the study of host-parasite interactions. Such advancements underscore the transformative impact of molecular genetics in the field of Cryptosporidium research (Vinayak, 2020).

Future Directions

There is a need for safe, inexpensive, and efficacious drugs to reduce the global cryptosporidiosis burden, especially in low-resource countries . Future field research on potential tools will focus on biology-derived parasite products applicable to drugs and diagnosis . The evidence of effective treatments for cryptosporidiosis has been lacking, and further studies on treatments of human intestinal cryptosporidiosis are needed .

properties

IUPAC Name

(4R,10E)-15-chloro-16-hydroxy-18-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(18),10,14,16-tetraene-2,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO6/c1-11-7-8-12(21)5-3-4-6-13(22)9-14-17(19(24)26-11)16(25-2)10-15(23)18(14)20/h4,6,10-11,23H,3,5,7-9H2,1-2H3/b6-4+/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNTWPSDKYZENI-DUMNWFOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CCC=CC(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)CC/C=C/C(=O)CC2=C(C(=CC(=C2C(=O)O1)OC)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201043651
Record name Cryptosporiopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cryptosporiopsin A

CAS RN

1402990-52-6
Record name Cryptosporiopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201043651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
RJJC Lousberg, Y Tirilly, M Moreau - Experientia, 1976 - Springer
The (−)-enantiomer of cryptosporiopsin, a chlorinated cyclopentenone fungitoxic metabolite, was isolated fromPhialophora asteris f. sp.helianthi. Next to a comparable fungitoxic activity …
Number of citations: 17 link.springer.com
B Thirupathi, DK Mohapatra - RSC Advances, 2014 - pubs.rsc.org
… Cryptosporiopsin A (1) showed motility inhibitory and lytic activities against zoospores of the … of cryptosporiopsin A. According to our retrosynthetic analysis of cryptosporiopsin A, shown …
Number of citations: 17 pubs.rsc.org
FM Talontsi, P Facey, MDK Tatong, MT Islam… - Phytochemistry, 2012 - Elsevier
… This report describes the isolation and characterization of two new polyketides, cryptosporiopsin A (1) and hydroxypropan-2′,3′-diol orsellinate (3), two pentapeptides (4 and 5), and (…
Number of citations: 50 www.sciencedirect.com
GM Strunz, AS Court, J Komlossy… - Canadian Journal of …, 1969 - cdnsciencepub.com
Structure of cryptosporiopsin: a new antibiotic substance produced by a species of Cryptosporiopsis … Structure of cryptosporiopsin: a new antibiotic substance produced by a …
Number of citations: 4 cdnsciencepub.com
LO Zamir, CC Chin - Bioorganic Chemistry, 1982 - Elsevier
Oxidative cleavage of aromatic compounds is often part of a degradative process and is widely observed in nature. The immediate catabolic products can sometimes cyclize or …
Number of citations: 11 www.sciencedirect.com
GM Strunz, AS Court - Experientia, 1970 - Springer
The total synthesis of racemic cryptosporiopsin, a fungitoxic antibiotic Page 1 1054 Specialia EXPERIENTIA 26/10 m/e 363 (C~tt-IalOs) produced by this cleavage. In addition, we also find …
Number of citations: 4 link.springer.com
MB Martel, R Got - Experientia, 1976 - Springer
Human milk fat globule membranes (MFGM) can incorporate radioactive 14 C amino acids in a hot trichloracetic acid-insoluble material. Aspecific adsorption and bacterial …
Number of citations: 3 link.springer.com
CC Chin - 1982 - elibrary.ru
A natural dihydroisocoumarin, denoted as ochracin or mellein from Aspergillus species, was detected in Cryptosporiopsis sp. supernatants. Two new chlorinated cyclopentenols, the (3R…
Number of citations: 0 elibrary.ru
B Schulz, J Sucker, HJ Aust, K Krohn, K Ludewig… - Mycological …, 1995 - Elsevier
Endophytic Pezicula strains were isolated from living branches of ten deciduous and coniferous trees and tested for their fungicidal, algicidal and antibacterial activities. From the three …
Number of citations: 359 www.sciencedirect.com
T El-Elimat, HA Raja, CS Day, WL Chen… - Journal of natural …, 2014 - ACS Publications
… reported RAL analogue, cryptosporiopsin A, described by … structure between 1 and cryptosporiopsin A was identical, a … In contrast, cryptosporiopsin A was drawn as 2R; however, …
Number of citations: 80 pubs.acs.org

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